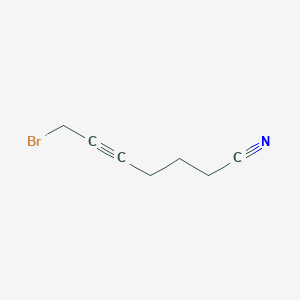
7-Bromohept-5-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromohept-5-ynenitrile is an organic compound with the molecular formula C7H8BrN. It is characterized by a bromine atom attached to a hept-5-yne chain with a nitrile group at the terminal position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Bromohept-5-ynenitrile can be synthesized through several methods. One common approach involves the bromination of hept-5-ynenitrile. For instance, a solution of hept-5-ynenitrile in acetone can be treated with N-bromosuccinimide (NBS) and silver nitrate (AgNO3) at room temperature. The reaction mixture is stirred for a few hours, followed by dilution with hexanes to isolate the product .
Industrial Production Methods: Industrial production of this compound typically involves similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The starting materials, such as hept-5-ynenitrile and brominating agents, are readily available, making the industrial synthesis feasible and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromohept-5-ynenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in the hept-5-yne chain can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition Reactions: Hydrogen halides (HX) or halogens (X2) in the presence of catalysts.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
- Substitution reactions yield products like azides or thiocyanates.
- Addition reactions produce haloalkenes or dihaloalkanes.
- Oxidation and reduction reactions result in amines or carboxylic acids .
Aplicaciones Científicas De Investigación
7-Bromohept-5-ynenitrile is utilized in various scientific research fields, including:
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals, aiding in drug discovery and development.
Medicine: It is involved in the preparation of intermediates for active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 7-Bromohept-5-ynenitrile primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the hept-5-yne chain are key reactive sites. The compound can undergo nucleophilic substitution at the bromine position, leading to the formation of new bonds and functional groups. Additionally, the triple bond can participate in addition reactions, further diversifying its chemical reactivity .
Comparación Con Compuestos Similares
7-Iodohept-5-ynenitrile: Similar structure but with an iodine atom instead of bromine.
7-Chlorohept-5-ynenitrile: Similar structure but with a chlorine atom instead of bromine.
Hept-5-ynenitrile: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 7-Bromohept-5-ynenitrile is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
53574-62-2 |
|---|---|
Fórmula molecular |
C7H8BrN |
Peso molecular |
186.05 g/mol |
Nombre IUPAC |
7-bromohept-5-ynenitrile |
InChI |
InChI=1S/C7H8BrN/c8-6-4-2-1-3-5-7-9/h1,3,5-6H2 |
Clave InChI |
XDSYGPQIMBIKLH-UHFFFAOYSA-N |
SMILES canónico |
C(CC#CCBr)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


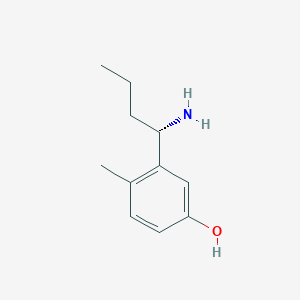
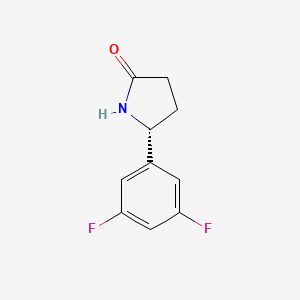

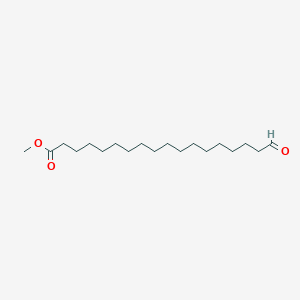
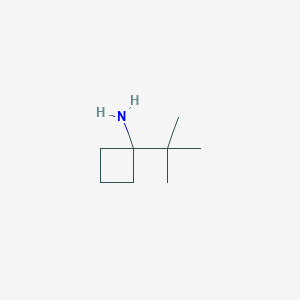

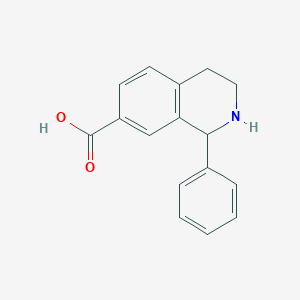
![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)
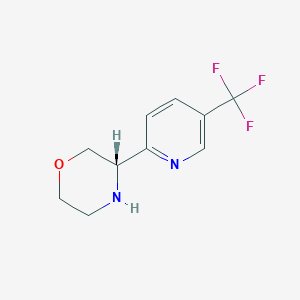
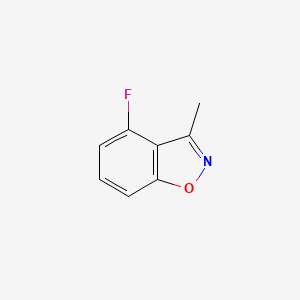
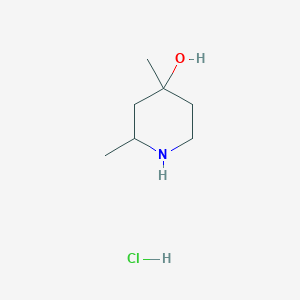
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)

![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)
